molecular formula C17H20N2 B1438548 6-Piperidin-1-YL-biphenyl-3-ylamine CAS No. 1166975-56-9

6-Piperidin-1-YL-biphenyl-3-ylamine

Cat. No.: B1438548
CAS No.: 1166975-56-9
M. Wt: 252.35 g/mol
InChI Key: KNFIEEQPQMWNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Piperidin-1-YL-biphenyl-3-ylamine is an organic compound with the molecular formula C17H20N2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a piperidine ring at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperidin-1-YL-biphenyl-3-ylamine typically involves the following steps:

    Formation of Biphenyl Intermediate: The initial step involves the formation of a biphenyl intermediate through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of Piperidine Ring: The biphenyl intermediate is then subjected to a nucleophilic substitution reaction with piperidine, introducing the piperidine ring at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Piperidin-1-YL-biphenyl-3-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, hydroxylamines, and substituted biphenyl derivatives.

Scientific Research Applications

6-Piperidin-1-YL-biphenyl-3-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Piperidin-1-YL-biphenyl-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Piperidin-1-yl-pyridine-3-boronic acid pinacol ester
  • 6-Piperidin-1-yl-biphenyl-3-ylamine N-oxide

Uniqueness

This compound is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and an amine group makes it a versatile compound for various applications.

Properties

IUPAC Name

3-phenyl-4-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c18-15-9-10-17(19-11-5-2-6-12-19)16(13-15)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFIEEQPQMWNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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